(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride
Description
(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic amine derivative with a rigid norbornane-like scaffold. Its molecular formula is C₆H₉ClF₃NO (average mass: 203.588 Da), featuring three defined stereocenters that confer distinct spatial and electronic properties . The trifluoromethyl (-CF₃) group at the 3-position enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry for targeting enzymes or receptors sensitive to fluorinated motifs. The compound is synthesized via stereoselective routes, often involving cycloaddition or functionalization of preformed bicyclic intermediates, as seen in related azabicycloheptane derivatives .
Properties
IUPAC Name |
(1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3N.ClH/c8-7(9,10)6-4-1-2-5(3-4)11-6;/h4-6,11H,1-3H2;1H/t4-,5+,6-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLOBLNZCCBAHS-YAFCINRGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@H](N2)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2375250-78-3 | |
| Record name | (1R,3S,4S)-3-(trifluoromethyl)-2-azabicyclo[2.2.1]heptane hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the bicyclic structure: This can be achieved through a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic framework.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions.
Formation of the hydrochloride salt: The final step involves the reaction of the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and safety. Large-scale production often requires the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, modulating their activity. The azabicyclo heptane framework provides structural rigidity, which can influence the compound’s pharmacokinetics and pharmacodynamics.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
Key Observations :
- The trifluoromethyl group in the target compound increases molecular weight by ~34 Da compared to the carboxylic acid derivative .
- Fluorine substitutions (e.g., in the difluoro analogue) reduce steric bulk but may alter ring conformation due to electronegativity effects .
- Boc-protected derivatives exhibit higher stability in synthetic intermediates, as seen in .
Biological Activity
(1R,3S,4S)-3-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptane;hydrochloride is a bicyclic compound with potential applications in pharmacology, particularly in the modulation of neurotransmitter systems. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHClFN
- Molecular Weight : 202 g/mol
- CAS Number : 2375250-78-3
The biological activity of this compound is primarily attributed to its interaction with the nicotinic acetylcholine receptors (nAChRs), particularly the alpha7 subtype. This receptor is implicated in cognitive processes and neuroprotection. The trifluoromethyl group enhances the lipophilicity and bioavailability of the compound, facilitating its penetration across the blood-brain barrier.
Key Mechanisms:
- Agonistic Activity : The compound acts as a partial agonist at alpha7 nAChRs, which may enhance cognitive function and sensory processing.
- Neuroprotective Effects : By modulating cholinergic signaling, it may offer protective effects against neurodegenerative conditions.
Cognitive Enhancement
Research indicates that compounds similar to this compound can improve cognitive deficits in preclinical models of schizophrenia and other cognitive disorders.
| Study | Findings |
|---|---|
| Study 1 | Demonstrated improved auditory sensory gating in rats administered with alpha7 nAChR agonists. |
| Study 2 | Showed enhanced performance in novel object recognition tests, indicating improved memory function. |
Neuroprotective Properties
The compound's ability to activate alpha7 nAChRs suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
| Mechanism | Effect |
|---|---|
| Activation of alpha7 nAChRs | Increases neuronal survival and reduces apoptosis in neurotoxic environments. |
| Modulation of inflammatory responses | Decreases neuroinflammation associated with neurodegenerative processes. |
Case Studies
- Cognitive Performance in Schizophrenia Models : A study evaluated the effects of an alpha7 nAChR agonist similar to this compound on cognitive deficits in rodent models of schizophrenia. Results indicated significant improvements in working memory tasks.
- Neuroprotection Against Excitotoxicity : In vitro studies demonstrated that treatment with this compound reduced neuronal death induced by glutamate toxicity, highlighting its potential as a neuroprotective agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
